molecular formula C9H10O2 B122861 2,6-Dimethylbenzoic acid CAS No. 632-46-2

2,6-Dimethylbenzoic acid

Cat. No. B122861
CAS RN: 632-46-2
M. Wt: 150.17 g/mol
InChI Key: HCBHQDKBSKYGCK-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzoic acid (2,6-DMBA) is a synthetic organic compound which belongs to the family of benzoic acids. It is a white crystalline solid with a molecular formula of C8H8O2. 2,6-DMBA is a widely used compound in the field of organic synthesis, as it is a versatile intermediate for the synthesis of other organic compounds. It is also used as a starting material in the production of pharmaceuticals, pesticides, and fragrances.

Scientific Research Applications

Steric Effects in Molecular Structure

2,3-Dimethylbenzoic acid, a close analogue of 2,6-dimethylbenzoic acid, displays notable steric effects. These effects influence the molecule's conformation both in isolation and within crystal structures. Notably, the carboxyl group in these molecules is twisted out of the ring plane, a deviation from the previously assumed planar structure. This finding highlights the importance of considering steric effects in understanding the molecular structures of substituted benzoic acids (Císařová et al., 2000).

Synthesis Applications

This compound is used as a starting material in the synthesis of various compounds. For example, its transformation into 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethyldibenzyl demonstrates its utility in organic synthesis (Faber & Nauta, 2010). Additionally, it serves as a precursor for synthesizing unnatural amino acids like (S)-2,6-dimethylphenylalanine, highlighting its role in expanding the diversity of amino acids available for various biochemical applications (Zhang Lian, 2014).

Antimicrobial and Anticancer Potential

Compounds derived from this compound, such as 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, have shown promising antimicrobial and anticancer activities. This compound exhibits significant inhibition against bacteria and fungi, and also demonstrates cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent (Aravind et al., 2014).

Terahertz and Infrared Spectroscopy in Isomer Identification

Dimethylbenzoic acid isomers, including this compound, show distinct spectral responses in terahertz time-domain spectroscopy (THz-TDS). This method effectively differentiates between isomers, offering a valuable tool for identifying and assessing the purity of these compounds in chemical and pharmaceutical production (Liu, Shen, & Zhang, 2015).

Polymorphic Control in Crystallization

Research on 2,6-dimethoxybenzoic acid, a derivative of this compound, has contributed to understanding the control of polymorphic outcomes in crystallization. This is significant in pharmaceutical and materials science, where polymorphic forms can have different physical and chemical properties (Semjonova & Be̅rziņš, 2022).

Safety and Hazards

2,6-Dimethylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is advised when handling this chemical .

Mechanism of Action

Target of Action

2,6-Dimethylbenzoic acid is a derivative of benzoic acid . More research is needed to identify its primary targets and their roles.

Result of Action

This compound is used in the preparation of anti-inflammatory and antirheumatic agents . This suggests that it may have molecular and cellular effects related to these therapeutic areas.

properties

IUPAC Name

2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBHQDKBSKYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212551
Record name 2,6-Dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

632-46-2
Record name 2,6-Dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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